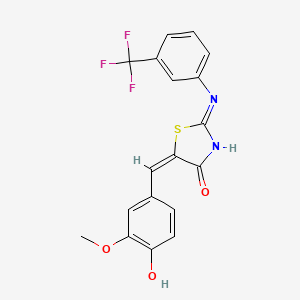

(E)-5-(4-hydroxy-3-methoxybenzylidene)-2-((3-(trifluoromethyl)phenyl)amino)thiazol-4(5H)-one

Description

Properties

IUPAC Name |

(5E)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-2-[3-(trifluoromethyl)phenyl]imino-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13F3N2O3S/c1-26-14-7-10(5-6-13(14)24)8-15-16(25)23-17(27-15)22-12-4-2-3-11(9-12)18(19,20)21/h2-9,24H,1H3,(H,22,23,25)/b15-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOKSGBRBJQEDQO-OVCLIPMQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=C2C(=O)NC(=NC3=CC=CC(=C3)C(F)(F)F)S2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=C/2\C(=O)NC(=NC3=CC=CC(=C3)C(F)(F)F)S2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13F3N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-5-(4-hydroxy-3-methoxybenzylidene)-2-((3-(trifluoromethyl)phenyl)amino)thiazol-4(5H)-one typically involves a multi-step process:

Formation of Thiazolone Core: The thiazolone core can be synthesized by reacting 2-aminothiazole with an appropriate acyl chloride under basic conditions.

Introduction of Benzylidene Group: The benzylidene group is introduced via a condensation reaction between the thiazolone derivative and 4-hydroxy-3-methoxybenzaldehyde in the presence of a base such as sodium hydroxide.

Attachment of Trifluoromethyl-Substituted Phenyl Group: The final step involves the nucleophilic substitution of the amino group on the thiazolone with 3-(trifluoromethyl)benzyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques like recrystallization or chromatography, and stringent control of reaction parameters.

Chemical Reactions Analysis

Substitution at the Thiazole C-2 Position

The 3-(trifluoromethyl)phenylamino group is introduced via nucleophilic aromatic substitution (SNAr) . A leaving group (e.g., methylthio or chloro) at the C-2 position of the thiazole ring is displaced by 3-(trifluoromethyl)aniline under basic conditions:

| Reagent | Base | Solvent | Time | Yield | Source |

|---|---|---|---|---|---|

| 3-(Trifluoromethyl)aniline | K₂CO₃ | H₂O | 1–4 min | 85–92% | |

| Triethylamine | H₂O | 1 h | 62–72% |

Ultrasound irradiation significantly reduces reaction time (1–4 minutes vs. 1 hour conventionally) . The electron-withdrawing trifluoromethyl group enhances the electrophilicity of the aryl amine, facilitating substitution .

4-Hydroxy-3-Methoxybenzylidene Group

-

Acid Sensitivity : The phenolic -OH group may undergo O-alkylation or acetylation under strong acidic conditions .

-

Oxidation : The benzylidene double bond is susceptible to oxidation, forming epoxides or diketones in the presence of peroxides .

Thiazol-4(5H)-one Core

-

Ring-Opening Reactions : Reacts with hydrazines or hydroxylamines to form thiosemicarbazides or hydroxamic acids, respectively .

-

Alkylation : The exocyclic sulfur can be alkylated using iodomethane or ethyl bromoacetate .

Biological Derivatization

The compound’s amino and phenolic groups enable further functionalization:

-

Schiff Base Formation : Condensation with aldehydes/ketones yields imine derivatives (e.g., for antimicrobial studies) .

-

Acylation : Reaction with acyl chlorides introduces amide bonds, enhancing pharmacokinetic properties .

Stability and Degradation Pathways

-

Hydrolytic Stability : Stable in neutral aqueous solutions but hydrolyzes under strongly acidic/basic conditions, regenerating the thiazolidinone and aldehyde precursors .

-

Photodegradation : The benzylidene chromophore may undergo E-to-Z isomerization under UV light .

Comparative Reaction Efficiency

| Method | Time | Yield | Energy Efficiency |

|---|---|---|---|

| Ultrasound Irradiation | 1–18 min | 72–99% | High |

| Conventional Heating | 1–2 h | 62–76% | Moderate |

Ultrasound methods improve atom economy and reduce by-product formation .

Scientific Research Applications

Anticancer Activity

Research indicates that thiazole derivatives can exhibit significant anticancer properties. For instance, studies have shown that compounds with similar structures to (E)-5-(4-hydroxy-3-methoxybenzylidene)-2-((3-(trifluoromethyl)phenyl)amino)thiazol-4(5H)-one demonstrate selective cytotoxicity against various cancer cell lines. The compound's ability to inhibit cell proliferation and induce apoptosis in cancer cells has been documented in several studies:

- Mechanism of Action : The anticancer activity is often attributed to the compound's ability to interfere with cell cycle progression and induce apoptosis through various signaling pathways, including the NF-κB and ERK/JNK pathways .

- Case Studies : In vitro studies have shown that thiazole derivatives can inhibit the growth of tumorigenic cell lines such as A549 (lung cancer) and MCF-7 (breast cancer), with IC50 values indicating potent activity .

Antimicrobial Properties

Thiazole compounds are also recognized for their antimicrobial activities. They have been tested against a variety of bacterial and fungal strains:

- Antibacterial Activity : Compounds structurally related to this compound have exhibited moderate to strong antibacterial effects against Gram-positive and Gram-negative bacteria .

- Antifungal Activity : Similar thiazole derivatives have been evaluated for antifungal properties, showing effectiveness against pathogenic fungi like Candida albicans .

Anti-inflammatory Effects

Thiazole derivatives are also being explored for their anti-inflammatory potential. The presence of hydroxyl groups in the structure may contribute to this activity by modulating inflammatory pathways:

- Research Findings : Studies have indicated that thiazole compounds can reduce inflammation markers in vitro, suggesting potential applications in treating inflammatory diseases .

Case Studies

Several studies illustrate the applications of thiazole derivatives:

Mechanism of Action

The mechanism of action of (E)-5-(4-hydroxy-3-methoxybenzylidene)-2-((3-(trifluoromethyl)phenyl)amino)thiazol-4(5H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and thereby exerting its effects. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Benzylidene-Thiazol-4(5H)-Ones

Key structural analogs differ in substituents on the benzylidene ring, the amino group, and stereochemistry (E vs. Z). Selected examples include:

Notes:

- Stereochemistry : The (E)-configuration in the target compound may enhance binding to biological targets compared to (Z)-isomers due to spatial arrangement .

- Substituent Effects: Electron-withdrawing groups (e.g., -CF₃, -NO₂) improve metabolic stability but reduce solubility. Hydroxy and methoxy groups enhance solubility and hydrogen-bonding interactions .

Antibacterial Activity

- Compound 8d and 8f (from ): Derivatives with 4-nitrophenyl-oxadiazole moieties showed MIC values of 2–4 µg/mL against Escherichia coli, superior to gentamycin.

- Target Compound : While specific MIC data are unavailable, its 4-hydroxy-3-methoxy group is hypothesized to improve Gram-negative targeting via outer membrane interaction .

Anticancer Potential

Physicochemical Properties

Key Research Findings

Bioactivity : Compounds with polar substituents (e.g., -OH, -OCH₃) exhibit better solubility and Gram-negative targeting .

Structural Rigidity : Fused heterocycles (e.g., thiazolo-triazolones) improve anticancer activity but reduce synthetic yields .

CF₃ Group Impact : The 3-(trifluoromethyl)phenyl group in the target compound may enhance metabolic stability compared to 4-chlorophenyl analogs .

Biological Activity

(E)-5-(4-hydroxy-3-methoxybenzylidene)-2-((3-(trifluoromethyl)phenyl)amino)thiazol-4(5H)-one, a thiazole derivative, has garnered attention for its diverse biological activities, particularly in the fields of anticancer, antimicrobial, and anti-inflammatory research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a thiazole ring, which is known for its significant pharmacological potential. The presence of the hydroxy and methoxy groups on the benzylidene moiety enhances its reactivity and bioactivity. The trifluoromethyl group is also noteworthy for its influence on the compound's lipophilicity and overall biological efficacy.

Anticancer Activity

Numerous studies have highlighted the anticancer properties of thiazole derivatives, including this compound.

- Mechanism of Action : Thiazole derivatives often exert their anticancer effects by inhibiting key enzymes involved in cell proliferation and survival. For instance, they can inhibit kinases such as JAK2, EGFR, and BRAF, which are crucial in various signaling pathways associated with cancer progression .

- In Vitro Studies : The compound has shown promising results in vitro against several cancer cell lines. For example, it demonstrated significant cytotoxicity against MCF-7 (breast cancer) and A549 (lung cancer) cell lines with IC50 values comparable to established chemotherapeutics like doxorubicin .

Antimicrobial Activity

The antimicrobial potential of thiazole derivatives is well-documented, with studies indicating effectiveness against a range of pathogens.

- Bacterial Inhibition : The compound has exhibited antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, MIC values below 62.5 µg/ml were reported against Klebsiella pneumoniae and Escherichia coli .

- Fungal Activity : It also showed antifungal properties against Candida species, indicating a broad-spectrum antimicrobial profile .

Anti-inflammatory Effects

Thiazole derivatives have been explored for their anti-inflammatory properties as well. The compound's ability to modulate inflammatory pathways may contribute to its therapeutic potential in conditions characterized by excessive inflammation.

Structure-Activity Relationship (SAR)

The biological activity of thiazole derivatives is often linked to their structural features. Key observations include:

- Substituent Influence : The presence of electron-donating groups (like methoxy) at specific positions on the phenyl ring enhances biological activity .

- Thiazole Ring Importance : The thiazole moiety itself is essential for the observed bioactivity, as modifications to this core structure can significantly alter efficacy .

Summary of Biological Activities

| Biological Activity | Observations |

|---|---|

| Anticancer | Significant cytotoxicity against MCF-7 and A549 cell lines; inhibition of key kinases |

| Antimicrobial | Effective against Gram-positive/negative bacteria; antifungal activity against Candida species |

| Anti-inflammatory | Potential modulation of inflammatory pathways |

Case Studies

- Cytotoxicity Against Cancer Cell Lines : In a study evaluating various thiazole derivatives, this compound was among those exhibiting IC50 values in the low micromolar range against multiple cancer cell lines, indicating strong potential as an anticancer agent .

- Antimicrobial Efficacy : Research demonstrated that this compound had superior antimicrobial effects compared to other synthesized thiazole derivatives, particularly noted for its efficacy against K. pneumoniae with an MIC value of 62.5 µg/ml .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (E)-5-(4-hydroxy-3-methoxybenzylidene)-2-((3-(trifluoromethyl)phenyl)amino)thiazol-4(5H)-one?

- Methodology :

- Condensation reactions : React thiosemicarbazides with chloroacetic acid and sodium acetate in DMF/acetic acid under reflux (2–4 hours), followed by recrystallization from ethanol or DMF .

- Aldehyde-thiazolidinone coupling : Use trifluoromethyl-substituted aryl aldehydes with 2-thioxothiazolidin-4-one derivatives in glacial acetic acid, catalyzed by anhydrous sodium acetate, under reflux (7 hours). Monitor reaction progress via TLC, isolate via ice-cold water precipitation, and purify by ethanol recrystallization .

- Key variables : Solvent choice (ethanol, DMF, acetic acid), molar ratios (e.g., 1:1 aldehyde-to-thiazolidinone), and reaction time (4–7 hours) impact yield (65–85%) .

Q. Which spectroscopic techniques are employed to confirm the structure of this compound?

- Methodology :

- IR spectroscopy : Identify functional groups (e.g., C=O at ~1700 cm⁻¹, N-H stretches at ~3200 cm⁻¹) .

- ¹H/¹³C NMR : Confirm stereochemistry (E/Z configuration via coupling constants) and substituent positions (e.g., methoxy protons at ~3.8 ppm, aromatic protons at 6.5–8.0 ppm) .

- X-ray crystallography : Resolve crystal packing and absolute configuration (e.g., torsion angles for benzylidene-thiazolone conjugation) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yield and purity?

- Methodology :

- Solvent screening : Polar aprotic solvents (DMF, acetic acid) enhance reactivity for condensation steps, while ethanol/water mixtures improve recrystallization purity .

- Catalyst optimization : Sodium acetate or NaBH₄ (for reduction steps) increases regioselectivity. For example, NaBH₄ in ethanol reduces byproducts during thiazole ring formation .

- Microwave-assisted synthesis : Reduces reaction time (e.g., from 7 hours to <1 hour) and improves yield by 10–15% compared to conventional reflux .

Q. How do substituents (e.g., trifluoromethyl, hydroxy/methoxy) influence biological activity?

- Methodology :

- Structure-activity relationship (SAR) studies : Compare analogs with varying substituents. For example:

- Trifluoromethyl : Enhances lipophilicity and metabolic stability, improving membrane penetration .

- 4-hydroxy-3-methoxybenzylidene : Increases hydrogen-bonding potential, enhancing interactions with enzyme active sites (e.g., antimicrobial targets) .

- Computational docking : Model interactions with targets like hemoglobin subunits or microbial enzymes to rationalize activity differences .

Q. How to resolve contradictions in reported biological activity data across studies?

- Methodology :

- Standardized assays : Re-evaluate antimicrobial activity using consistent protocols (e.g., MIC values via broth microdilution) to minimize variability .

- Meta-analysis : Compare datasets from multiple studies (e.g., antitumor IC₅₀ values) to identify outliers or confounding factors (e.g., cell line heterogeneity) .

- Mechanistic studies : Use transcriptomics/proteomics to confirm target engagement (e.g., inhibition of DNA gyrase vs. membrane disruption) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.